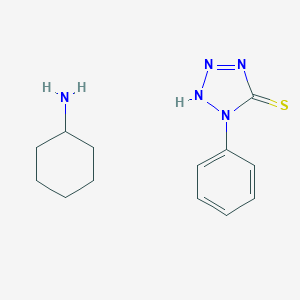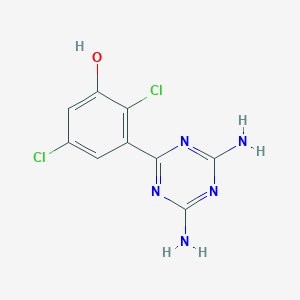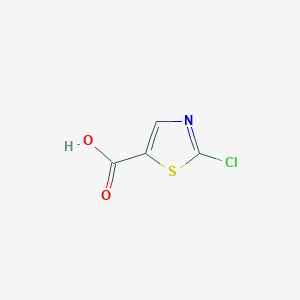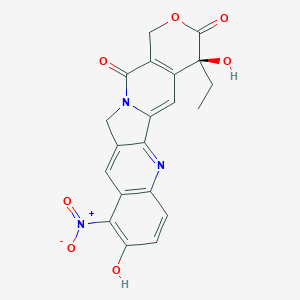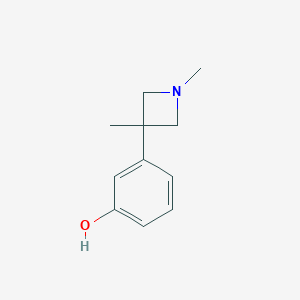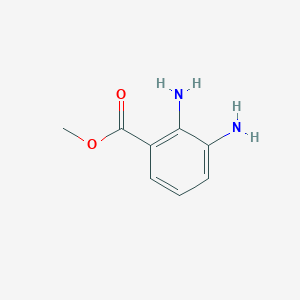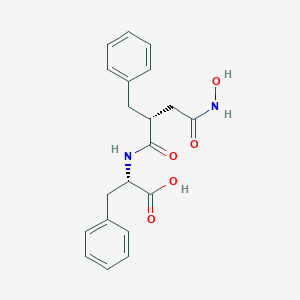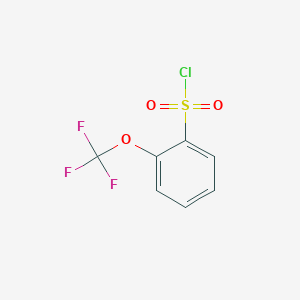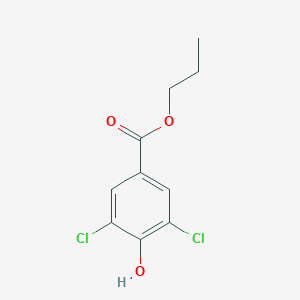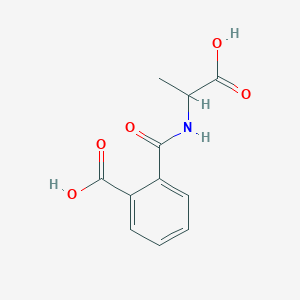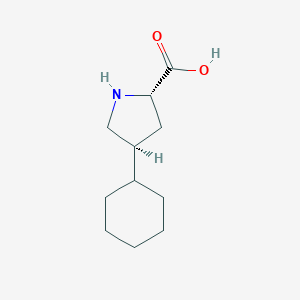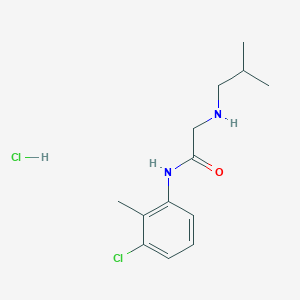
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chloride, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been widely studied for its potential use in weight loss and metabolic disorders.
Mecanismo De Acción
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride selectively activates the beta-3 adrenergic receptor, which is primarily found in adipose tissue. Activation of this receptor leads to an increase in the production of cyclic AMP, which in turn activates protein kinase A. This results in the activation of lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat.
Efectos Bioquímicos Y Fisiológicos
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to increase energy expenditure and decrease body weight in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to have anti-inflammatory effects and to improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride is a useful tool for studying the beta-3 adrenergic receptor and its role in thermogenesis and metabolic disorders. However, it has limitations in terms of its selectivity for the beta-3 adrenergic receptor and its potential off-target effects.
Direcciones Futuras
Future research on (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride could focus on improving its selectivity for the beta-3 adrenergic receptor and reducing its potential off-target effects. Additionally, further studies could investigate the potential use of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Métodos De Síntesis
The synthesis of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride involves the reaction of (3-chloro-2-methylphenyl)carbamoylmethyl chloride with (2-methylpropyl)amine hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been extensively studied for its potential use in weight loss and metabolic disorders. It has been shown to increase thermogenesis, which is the process of heat production in the body. This leads to an increase in energy expenditure and a decrease in body weight. (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.
Propiedades
Número CAS |
109654-77-5 |
|---|---|
Nombre del producto |
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride |
Fórmula molecular |
C13H20Cl2N2O |
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(2-methylpropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-13(17)16-12-6-4-5-11(14)10(12)3;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H |
Clave InChI |
DEFPJFLOAHQYCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNCC(C)C.Cl |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C[NH2+]CC(C)C.[Cl-] |
Sinónimos |
(3-chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



